molecular formula C5H8O2S2 B3051830 2-(1,2-Dithiolan-3-YL)acetic acid CAS No. 36305-11-0

2-(1,2-Dithiolan-3-YL)acetic acid

Cat. No.: B3051830
CAS No.: 36305-11-0
M. Wt: 164.3 g/mol
InChI Key: PZSFYPPTZQNPQZ-UHFFFAOYSA-N
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Description

2-(1,2-Dithiolan-3-YL)acetic acid is an organic compound with the molecular formula C5H8O2S2 It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient synthetic route for 2-(1,2-Dithiolan-3-YL)acetic acid involves the use of Meldrum’s acid, acrolein, and thioacetic acid. The process begins with the formation of isopropyldene 2,4-bis(acetylthio)butane-1,1-dicarboxylate in a three-component, single-container reaction. This intermediate can then be methanolized to the corresponding dimethyl ester, followed by hydrolysis and oxidation to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dithiolan-3-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolane ring acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dithiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,2-Dithiolan-3-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-Dithiolan-3-YL)acetic acid involves its interaction with molecular targets such as enzymes or receptors. For example, as a ROCK2 inhibitor, it interacts with the hinge region of the enzyme, thereby inhibiting its activity and reducing inflammation . The dithiolane ring plays a crucial role in this interaction, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Dithiolan-3-YL)acetic acid is unique due to its dithiolane ring, which imparts distinct chemical reactivity and biological activity. Its ability to act as a ROCK2 inhibitor sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

IUPAC Name

2-(dithiolan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S2/c6-5(7)3-4-1-2-8-9-4/h4H,1-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSFYPPTZQNPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446345
Record name 2-(1,2-DITHIOLAN-3-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36305-11-0
Record name 2-(1,2-DITHIOLAN-3-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2-Dithiolan-3-YL)acetic acid
Reactant of Route 2
2-(1,2-Dithiolan-3-YL)acetic acid
Reactant of Route 3
2-(1,2-Dithiolan-3-YL)acetic acid
Reactant of Route 4
2-(1,2-Dithiolan-3-YL)acetic acid
Reactant of Route 5
2-(1,2-Dithiolan-3-YL)acetic acid
Reactant of Route 6
2-(1,2-Dithiolan-3-YL)acetic acid

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